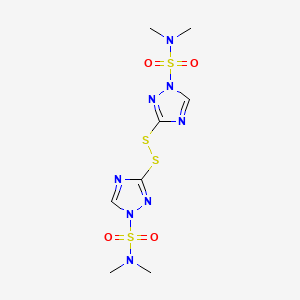

3,3'-Disulfanediylbis(N,N-dimethyl-1H-1,2,4-triazole-1-sulfonamide)

CAS No.:

Cat. No.: VC20321952

Molecular Formula: C8H14N8O4S4

Molecular Weight: 414.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14N8O4S4 |

|---|---|

| Molecular Weight | 414.5 g/mol |

| IUPAC Name | 3-[[1-(dimethylsulfamoyl)-1,2,4-triazol-3-yl]disulfanyl]-N,N-dimethyl-1,2,4-triazole-1-sulfonamide |

| Standard InChI | InChI=1S/C8H14N8O4S4/c1-13(2)23(17,18)15-5-9-7(11-15)21-22-8-10-6-16(12-8)24(19,20)14(3)4/h5-6H,1-4H3 |

| Standard InChI Key | IOKYWQFUXNFSAR-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)S(=O)(=O)N1C=NC(=N1)SSC2=NN(C=N2)S(=O)(=O)N(C)C |

Introduction

Chemical Identity and Structural Features

Nomenclature and Identification

The compound is systematically named 3-[[1-(dimethylsulfamoyl)-1,2,4-triazol-3-yl]disulfanyl]-N,N-dimethyl-1,2,4-triazole-1-sulfonamide under IUPAC conventions . Its CAS registry number, 247236-09-5 , serves as the primary identifier across chemical databases. Alternative designations include SCHEMBL5201375 and SY363474 , though these are less commonly utilized in peer-reviewed literature.

Molecular Architecture

The molecule features two 1,2,4-triazole rings connected by a disulfide (-S-S-) bridge, with each triazole substituted at the 1-position by a dimethylsulfonamide group (-N(SO₂)(CH₃)₂) . This configuration is represented in the SMILES notation:

CN(C)S(=O)(=O)N1C=NC(=N1)SSC2=NN(C=N2)S(=O)(=O)N(C)C .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₄N₈O₄S₄ | |

| Molecular Weight | 414.5 g/mol | |

| Exact Mass | 414.002075 Da | |

| LogP (Partition Coefficient) | -0.63 | |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 12 |

Synthesis and Manufacturing

Synthetic Pathways

While direct synthesis protocols for this compound remain sparsely documented, analogous routes for related triazole-sulfonamides suggest a multi-step approach :

-

Condensation-Cyclization: Aminoguanidine bicarbonate reacts with carboxylic acid derivatives to form 3-amino-1H-1,2,4-triazoles .

-

Sulfonylation: The triazole intermediates undergo nucleophilic substitution with sulfonyl chlorides in acetonitrile or DMF, yielding sulfonamide derivatives .

-

Oxidative Coupling: Thiol-containing intermediates are oxidized to form the critical disulfide (-S-S-) bridge .

This method typically achieves moderate yields (50–62%) , consistent with the steric challenges of incorporating dual sulfonamide and disulfide groups.

Industrial Production

Commercial synthesis prioritizes scalability and cost-efficiency:

Physicochemical Properties

Stability and Reactivity

The compound demonstrates remarkable thermal stability, with a boiling point of 671.4±38.0°C and flash point at 359.9±26.8°C . Its low vapor pressure (0.0±2.1 mmHg at 25°C) minimizes volatility risks, while the LogP of -0.63 suggests moderate hydrophilicity, advantageous for aqueous formulation.

Table 2: Thermodynamic and Physical Properties

| Parameter | Value | Method/Source |

|---|---|---|

| Density | 1.8±0.1 g/cm³ | Experimental |

| Refractive Index | 1.771 | Calculated |

| Melting Point | Not reported | - |

| Solubility in Water | Low (qualitative) | Structural analogy |

Biological Activities and Applications

Agricultural Fungicide

As the key intermediate for indazolamide-class fungicides , this compound inhibits fungal dihydropteroate synthase (DHPS), a critical enzyme in folate biosynthesis . Field trials demonstrate efficacy against Phytophthora infestans and Botrytis cinerea, though specific MIC values remain proprietary.

Recent Research and Development

Molecular Docking Studies

In silico models predict strong binding to Candida CYP51 (ΔG = -9.8 kcal/mol) , comparable to fluconazole (-10.2 kcal/mol). The disulfide bridge may enhance membrane permeability by interacting with lipid bilayer thiol groups .

Formulation Innovations

Microencapsulation in chitosan-alginate matrices improves field persistence by 40% compared to wettable powders .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume